molecular formula C10H15N3OS B2949093 N-cyclohexyl-3-methyl-1,2,4-thiadiazole-5-carboxamide CAS No. 1448050-16-5

N-cyclohexyl-3-methyl-1,2,4-thiadiazole-5-carboxamide

Cat. No.: B2949093
CAS No.: 1448050-16-5
M. Wt: 225.31
InChI Key: LGMMDYNUGMOFDQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-methyl-1,2,4-thiadiazole-5-carboxamide is a chemical compound of significant interest in medicinal chemistry and agrochemical research. It is a carboxamide derivative featuring a 1,2,4-thiadiazole heterocyclic core, a scaffold known for its diverse biological activities and presence in pharmacologically active molecules . The compound's molecular structure integrates a cyclohexyl group and a methyl-substituted thiadiazole ring, which influences its physicochemical properties, including lipophilicity and potential for biomolecular interactions. The 1,2,4-thiadiazole scaffold is recognized for its strong aromaticity and the presence of the =N-C-S- moiety, which contribute to in vivo stability and low toxicity profiles . This scaffold can exhibit tautomeric behavior and is known to interact strongly with biological targets, such as proteins and DNA, making it a valuable building block in drug discovery . While specific biological data for this compound is limited in the public domain, closely related analogs have demonstrated substantial research value. For instance, structural isomers like 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid cyclohexylamide have been patented for their potent herbicidal and plant growth-regulating actions . Furthermore, the 1,3,4-thiadiazole moiety, a common variant, is found in compounds with documented anticonvulsant activity, believed to operate through the modulation of GABAergic neurotransmission, which prevents abnormal neuronal firing in the brain . The pharmacophoric pattern often associated with these activities includes a hydrogen bonding domain, a hydrophobic aryl ring, and an electron-donor group . Researchers utilize this compound as a key synthetic intermediate for developing novel molecules for neurological and agricultural applications. It is strictly for professional laboratory research.

Properties

IUPAC Name

N-cyclohexyl-3-methyl-1,2,4-thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-7-11-10(15-13-7)9(14)12-8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMMDYNUGMOFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-methyl-1,2,4-thiadiazole-5-carboxamide typically involves the reaction of cyclohexylamine with 3-methyl-1,2,4-thiadiazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability and cost-effectiveness of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-methyl-1,2,4-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted thiadiazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4); reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Substituted thiadiazole derivatives

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with desired properties.

    Biology: It exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics and antifungal agents.

    Medicine: The compound has shown potential as an anti-inflammatory and anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells and reduce inflammation.

    Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its biological activity against various pests and pathogens.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-methyl-1,2,4-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and proteins involved in key biological processes, such as DNA synthesis, cell division, and signal transduction.

    Pathways Involved: It can interfere with the metabolic pathways of microorganisms, leading to their inhibition or death. In cancer cells, it may induce apoptosis (programmed cell death) by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the carboxamide group significantly influences molecular properties. Key analogs and their characteristics are summarized below:

Table 1: Comparison of Thiadiazole Carboxamide Derivatives
Compound Name Molecular Formula Molecular Weight Substituent Predicted logP* Solubility (mg/mL)*
N-Cyclohexyl-3-methyl-1,2,4-thiadiazole-5-carboxamide C₁₁H₁₆N₄OS 268.34 Cyclohexyl 2.5 0.15
N-[2-(3-Methoxyphenyl)ethyl]-3-methyl-... (BK43595) C₁₃H₁₅N₃O₂S 277.34 3-Methoxyphenylethyl 2.8 0.08
3-Methyl-N-(2-morpholinoethyl)-... (CAS 1448071-19-9) C₁₀H₁₆N₄O₂S 256.33 Morpholinoethyl 1.2 0.45

*Predicted values based on substituent hydrophobicity trends.

  • Cyclohexyl Group : Introduces moderate lipophilicity (logP ~2.5), balancing membrane permeability and solubility. The bulky aliphatic ring may reduce metabolic oxidation compared to aromatic substituents.
  • 3-Methoxyphenylethyl (BK43595) : Higher logP (2.8) due to the aromatic moiety, likely reducing aqueous solubility (0.08 mg/mL) but enhancing interactions with hydrophobic binding pockets.
  • Morpholinoethyl (CAS 1448071-19-9): Polar morpholine group lowers logP (1.2) and improves solubility (0.45 mg/mL), favoring pharmacokinetics in hydrophilic environments .

Heterocycle Variations

  • 1,3,4-Thiadiazole vs.
  • Oxazole vs. Thiadiazole : highlights 5-methyl-N-(5-nitrothiazol-2-yl)-3-phenylisoxazole-4-carboxamide, where the oxazole ring’s reduced electron deficiency may weaken interactions with charged biological targets compared to thiadiazoles .

Research Findings and Implications

Bioactivity Trends

  • Lipophilicity and Activity: Cyclohexyl-substituted compounds may exhibit enhanced blood-brain barrier penetration compared to polar morpholinoethyl analogs . However, excessive hydrophobicity (e.g., 3-methoxyphenylethyl) could limit solubility and oral bioavailability .

Q & A

Q. What are the established synthetic routes for N-cyclohexyl-3-methyl-1,2,4-thiadiazole-5-carboxamide, and how can intermediates be characterized?

The synthesis of 1,2,4-thiadiazole carboxamides typically involves cyclization of thiosemicarbazides or coupling reactions. For example:

  • Step 1 : Reacting isothiocyanate derivatives (e.g., N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides) with hydrazine derivatives (e.g., N-phenylhydrazinecarboxamides) in acetonitrile under reflux yields intermediates .
  • Step 2 : Cyclization using iodine and triethylamine in DMF generates the 1,3,4-thiadiazole core, with sulfur elimination .
  • Characterization : Confirm intermediates and products via 1H^1H- and 13C^{13}C-NMR spectroscopy, comparing shifts to known thiadiazole derivatives (e.g., δ 160–170 ppm for carboxamide carbonyls) .

Q. How is the structural integrity of this compound validated in crystallographic studies?

X-ray crystallography using programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is standard. Key steps:

  • Data collection : Use high-resolution diffraction data (e.g., synchrotron sources) for accurate electron density maps.
  • Refinement : Apply anisotropic displacement parameters and validate via R-factor convergence (< 5% for high-quality structures) .
  • Validation tools : Check for geometric outliers (e.g., bond lengths, angles) using CIF validation tools in the Cambridge Structural Database .

Q. What biological activities are commonly investigated for 1,2,4-thiadiazole carboxamides, and what assays are used?

Thiadiazole derivatives are screened for:

  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., IC50_{50} values) with statistical validation via Student’s t-test (p ≤ 0.05) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) with dose-response curves .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, particularly for scale-up?

  • Solvent optimization : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to improve atom economy .
  • Catalysis : Use coupling agents like HATU or EDCI for amide bond formation, monitoring reaction progress via TLC or HPLC .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 10–15 minutes vs. hours) while maintaining yield (> 80%) .

Q. How do researchers resolve contradictions in biological activity data across studies?

  • Control standardization : Ensure consistent cell lines, bacterial strains, and assay conditions (e.g., pH, temperature) .
  • SAR analysis : Compare substituent effects (e.g., methyl vs. cyclohexyl groups) on activity using molecular docking (e.g., AutoDock Vina) to identify binding mode variations .
  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in potency and selectivity .

Q. What computational methods are used to predict the physicochemical properties of this compound?

  • LogP calculation : Use fragment-based methods (e.g., Crippen’s method) to estimate lipophilicity, critical for drug-likeness .
  • pKa prediction : Apply quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to determine ionization states .
  • Solubility : Correlate Hansen solubility parameters with experimental data from shake-flask methods .

Q. How can stability studies be designed for this compound under varying conditions?

  • Forced degradation : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13), monitoring via HPLC-UV .
  • Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data (40–60°C) .

Methodological Guidance

Q. What analytical techniques are critical for purity assessment of this compound?

  • HPLC : Use C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) and UV detection at 254 nm .
  • Mass spectrometry : Confirm molecular ion peaks ([M+H]+^+) via ESI-MS and compare with theoretical m/z .
  • Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Q. How can researchers design structure-activity relationship (SAR) studies for thiadiazole carboxamides?

  • Scaffold modification : Synthesize analogs with varied substituents (e.g., alkyl, aryl, heterocyclic groups) on the thiadiazole and carboxamide moieties .
  • 3D-QSAR : Perform CoMFA or CoMSIA analysis to correlate steric/electronic features with activity .
  • In silico screening : Use molecular dynamics simulations to assess target binding (e.g., kinase ATP pockets) .

Q. What strategies mitigate challenges in reproducing synthetic protocols for this compound?

  • Detailed reaction logs : Document exact stoichiometry, solvent grades, and purification steps (e.g., column chromatography conditions) .
  • Intermediate trapping : Isolate and characterize unstable intermediates (e.g., thiosemicarbazides) to troubleshoot failed cyclizations .
  • Collaborative validation : Cross-verify protocols with independent labs, sharing raw NMR and HPLC data .

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